3-Bromo-1,1-dimethoxypropan-2-one
Overview
Description
3-Bromo-1,1-dimethoxypropan-2-one: is an organic compound with the molecular formula C5H9BrO3. It is a brominated derivative of 1,1-dimethoxypropan-2-one and is often used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and methoxy groups, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,1-dimethoxypropan-2-one typically involves the bromination of 1,1-dimethoxypropan-2-one. One common method includes the use of bromine (Br2) in the presence of a solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl4). The reaction is usually carried out at low temperatures to control the reactivity of bromine and to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety when handling bromine. The use of automated systems also ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-1,1-dimethoxypropan-2-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: PCC in dichloromethane (DCM) or KMnO4 in aqueous conditions.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Scientific Research Applications
Chemistry: 3-Bromo-1,1-dimethoxypropan-2-one is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules. It serves as a precursor for the development of potential drug candidates, particularly those targeting enzyme inhibition or receptor modulation.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and fine chemicals. It is also utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1-dimethoxypropan-2-one primarily involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles. This makes it a versatile intermediate in various chemical reactions. The methoxy groups stabilize the intermediate carbocation formed during the reaction, facilitating the substitution process.
Comparison with Similar Compounds
- 3-Bromo-1,1-dimethoxypropane
- 3-Bromo-2,2-dimethyl-1-propanol
- 3-Bromo-1,1-diethoxypropan-2-one
Comparison: 3-Bromo-1,1-dimethoxypropan-2-one is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in organic synthesis. Compared to 3-Bromo-1,1-dimethoxypropane, it has an additional carbonyl group, making it more reactive in nucleophilic addition and substitution reactions. 3-Bromo-2,2-dimethyl-1-propanol, on the other hand, lacks the carbonyl functionality, limiting its reactivity in certain transformations. 3-Bromo-1,1-diethoxypropan-2-one is similar but has ethoxy groups instead of methoxy groups, which can influence the steric and electronic properties of the compound.
Properties
IUPAC Name |
3-bromo-1,1-dimethoxypropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO3/c1-8-5(9-2)4(7)3-6/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKCAKAGYUWUQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)CBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475642 | |
Record name | 3-bromo-1,1-dimethoxy-propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75271-94-2 | |
Record name | 3-bromo-1,1-dimethoxy-propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1,1-dimethoxypropan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.